1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

ADME prediction permeability solubility

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (IUPAC: azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone) is a small-molecule building block (C₁₂H₂₁N₃O, MW 223.31 g/mol) comprising an azetidine carbonyl directly linked to a 4-cyclobutylpiperazine moiety. Its calculated logP is −0.2, topological polar surface area (tPSA) is 35.6 Ų, and it exhibits a high fraction of sp³-hybridized carbons (0.92).

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS No. 1238877-84-3
Cat. No. B1375336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine
CAS1238877-84-3
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCN(CC2)C(=O)C3CNC3
InChIInChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2
InChIKeyQNVCHLXGFGAZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (CAS 1238877-84-3): Core Physicochemical and Structural Identity for Procurement Evaluation


1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (IUPAC: azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone) is a small-molecule building block (C₁₂H₂₁N₃O, MW 223.31 g/mol) comprising an azetidine carbonyl directly linked to a 4-cyclobutylpiperazine moiety. Its calculated logP is −0.2, topological polar surface area (tPSA) is 35.6 Ų, and it exhibits a high fraction of sp³-hybridized carbons (0.92) [1]. The compound is disclosed as a key synthetic intermediate in the preparation of histamine H3 receptor antagonist candidates within the patent family WO2010086403A1 / US8912176B2 [2]. These properties distinguish it from commonly substituted alternatives and are critical for scientists selecting building blocks with predictable physicochemical profiles.

Why 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine Cannot Be Swapped with In-Class Analogs Without Experimental Validation


Although the piperazinyl-azetidine scaffold is shared among numerous research intermediates, the 4-cyclobutyl substituent on the piperazine ring imposes a unique steric, electronic, and lipophilic signature that cannot be replicated by simple alkyl (e.g., methyl) or larger cycloalkyl (e.g., cyclohexyl) variants [1]. Even a regioisomeric rearrangement — moving the cyclobutylcarbonyl attachment point — alters the computed logP by more than 0.1 log units and can impact membrane permeability and solubility in biological assays . Replacing the piperazine with piperidine eliminates one hydrogen-bond acceptor and alters the tPSA, affecting both target engagement and ADME parameters [2]. Therefore, assuming functional equivalence among these analogs without direct comparative data risks misleading structure-activity relationship (SAR) conclusions and procurement of an unsuitable intermediate.

Quantitative Differentiation Evidence for 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (CAS 1238877-84-3) vs. Closest Analogs


tPSA and Hydrogen-Bond Capacity: Cyclobutylpiperazine vs. Piperidine Analog

The target compound possesses a tPSA of 35.6 Ų and three hydrogen-bond acceptors (piperazine nitrogen and carbonyl oxygen), compared to the piperidine analog (1-(azetidin-3-ylcarbonyl)piperidine), which has a tPSA of 32.3 Ų and only two hydrogen-bond acceptors [1][2]. The free base of the target also contributes one hydrogen-bond donor (azetidine NH), while the piperidine free base has zero. These differences are relevant for CNS drug design, where lower tPSA values (< 60–70 Ų) generally favor passive blood-brain barrier penetration, but excessive reduction may compromise aqueous solubility.

ADME prediction permeability solubility

LogP Differentiation from Regioisomer: Impact of Connectivity on Lipophilicity

The target compound (azetidine-3-carbonyl directly attached to piperazine N) exhibits a computed logP of −0.2, whereas its regioisomer (4-(azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone, CAS 1489897-91-7), where the azetidine is attached via its ring nitrogen to piperazine, has a computed logP of −0.0975 [1]. This ΔlogP of approximately −0.1 indicates the target compound is slightly more hydrophilic, which may translate to measurably different solubility and protein-binding characteristics in biological media.

lipophilicity regioisomer comparison logP

Molecular Weight and sp³ Fraction Balance: Cyclobutyl vs. Methyl and Cyclopentyl Analogs

The target compound (MW 223.31, fraction sp³ 0.92) sits at an intermediate molecular weight between the 4-methylpiperazine analog (MW 183.25) and the 4-cyclopentylpiperazine analog (MW 237.34) [1]. The high sp³ fraction (0.92) indicates a predominantly three-dimensional structure, which is increasingly valued in drug discovery for improving selectivity and reducing aromatic stacking-related toxicity. The cyclobutyl group provides greater steric bulk than methyl but avoids the excessive lipophilicity and molecular weight penalty of a cyclopentyl or cyclohexyl substituent.

fragment-based drug discovery molecular complexity lead-likeness

Validated Synthetic Utility as a Histamine H3 Receptor Antagonist Intermediate

The target compound is explicitly exemplified as a reactant in the synthesis of 1-cyclobutyl-4-({1-[(6-methylpyridin-3-yl)carbonyl]azetidin-3-yl}carbonyl)piperazine, a histamine H3 receptor antagonist candidate, within patent WO2010086403A1 [1]. The reaction, performed in dichloromethane with N,N-diisopropylethylamine, proceeded with a reported yield of 19% over 4 hours. This documented use in a patent-protected medicinal chemistry program provides procurement rationale that is absent for many structurally similar but unvalidated analogs.

histamine H3 antagonist synthetic intermediate patent building block

Optimal Application Scenarios for 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine Informed by Quantitative Evidence


Histamine H3 Receptor Antagonist Lead Optimization Programs

The compound's documented use as a synthetic intermediate in the WO2010086403A1 patent series makes it a directly relevant building block for medicinal chemistry teams pursuing novel H3 receptor antagonists for cognitive disorders, sleep disorders, or metabolic indications [1]. Its cyclobutyl substituent provides a balance of steric bulk and lipophilicity that can be exploited to fine-tune target engagement while maintaining favorable CNS drug-like properties as suggested by its tPSA and logP profile .

Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 223.31 and a high sp³ fraction of 0.92, this compound meets the physicochemical criteria for fragment screening libraries (MW < 250, high three-dimensionality) [1]. The presence of a free azetidine NH provides a tractable handle for further diversification, making it suitable for incorporation into DNA-encoded libraries or parallel synthesis arrays where structural novelty and scaffold diversity are prioritized.

Physicochemical Comparator Studies for Piperazine-Azetidine Isosteres

The availability of both the target compound and its regioisomer (CAS 1489897-91-7) with quantifiably different logP values (−0.2 vs −0.0975) [1] enables head-to-head physicochemical and biological profiling studies. Research groups investigating the impact of regioisomeric connectivity on permeability, solubility, or target binding can use this pair as a defined model system for computational and experimental validation.

Building Block for CNS-Targeted Probe Synthesis

The compound's tPSA of 35.6 Ų, combined with a logP near zero, falls within the favorable range for CNS drug candidates (typically tPSA < 70 Ų, logP 1–3) [1]. Its cyclobutyl group offers a conformationally constrained alkyl substituent that can enhance metabolic stability relative to acyclic alkyl chains, making it a strategic choice for synthesizing CNS probes where both brain penetration and metabolic resistance are required.

Quote Request

Request a Quote for 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.